(2-Chloro-4,6-dimethylpyridin-3-yl)methanol

Beschreibung

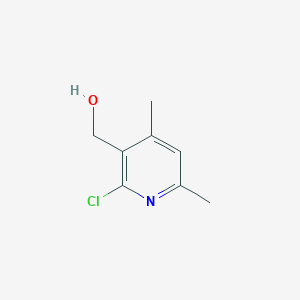

(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group and two methyl groups attached to a pyridine ring, along with a hydroxymethyl group

Eigenschaften

Molekularformel |

C8H10ClNO |

|---|---|

Molekulargewicht |

171.62 g/mol |

IUPAC-Name |

(2-chloro-4,6-dimethylpyridin-3-yl)methanol |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-6(2)10-8(9)7(5)4-11/h3,11H,4H2,1-2H3 |

InChI-Schlüssel |

AZGYJPFGHAUDQK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=C1CO)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4,6-dimethylpyridin-3-yl)methanol typically involves the chlorination of 4,6-dimethylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,6-dimethylpyridine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde and a reducing agent to form the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-4,6-dimethylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The chloro group can be reduced to form a methyl group.

Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

Oxidation: Formation of (2-Chloro-4,6-dimethylpyridin-3-yl)carboxylic acid.

Reduction: Formation of (2-Methyl-4,6-dimethylpyridin-3-yl)methanol.

Substitution: Formation of (2-Amino-4,6-dimethylpyridin-3-yl)methanol or (2-Hydroxy-4,6-dimethylpyridin-3-yl)methanol.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-4,6-dimethylpyridin-3-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (2-Chloro-4,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Chloro-4-pyridinyl)methanol

- (2-Chloro-4,6-dimethylpyridin-3-yl)methanamine

- (4-Chloro-pyridin-2-yl)-methanol

Uniqueness

(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is unique due to the presence of both chloro and hydroxymethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. The additional methyl groups at positions 4 and 6 further differentiate it from other similar compounds, influencing its steric and electronic characteristics.

Biologische Aktivität

(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound features a chloro substituent at the 2-position and two methyl groups at the 4 and 6 positions of the pyridine ring. Its structure can be represented as follows:

Biological Activities

- Antimicrobial Activity :

- Antiviral Properties :

-

Anticancer Potential :

- Research has indicated that certain pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells has not been thoroughly studied, but its structural analogs suggest a potential for anticancer activity .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Similar compounds often act by inhibiting key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Interaction : Binding to specific receptors may alter cellular signaling pathways, leading to desired biological effects.

Case Studies and Research Findings

- Synthesis and Evaluation :

- Comparative Analysis :

Data Table: Biological Activities of Pyridine Derivatives

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-4,6-dimethylpyridin-3-yl)methanol, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or hydroxylation of a pre-functionalized pyridine core. For example:

Q. Optimization Strategies :

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer :

- Spectroscopy :

- NMR : Look for characteristic shifts:

- ¹H NMR : δ ~2.3–2.6 ppm (methyl groups), δ ~4.7 ppm (-CH₂OH), δ ~8.1–8.4 ppm (pyridine protons) .

- ¹³C NMR : Peaks for Cl-substituted pyridine carbons (~150 ppm) and methanol-bearing carbon (~65 ppm) .

- Crystallography : Use SHELXL (via SHELX suite) for refinement. Hydrogen bonding between -OH and pyridine N can stabilize the crystal lattice .

Q. What are the key solubility and stability properties of this compound under various experimental conditions?

Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO), poorly soluble in water. LogP ~2.3 indicates moderate lipophilicity .

- Stability :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the pyridine ring .

Advanced Research Questions

Q. How should researchers design experiments to investigate the electronic effects of substituents on the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4/6 positions to study steric/electronic impacts .

- Kinetic Studies : Monitor reaction rates (e.g., Suzuki coupling) via HPLC or in situ NMR. Compare activation energies using Arrhenius plots .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map charge distribution and predict regioselectivity .

Q. What methodological approaches are effective in resolving contradictions between computational predictions and experimental data for the biological activity of derivatives?

Methodological Answer :

Q. How can researchers address challenges in regioselective functionalization of this compound, particularly with steric hindrance from the 4,6-dimethyl groups?

Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., -SiMe₃) to guide reactivity to the 5-position .

- Catalyst Screening : Test Pd/Ni catalysts with bulky ligands (e.g., XPhos) to enhance selectivity in cross-coupling .

- Microwave Synthesis : Accelerate reactions to reduce side-product formation under high steric strain .

- Steric Maps : Generate 3D molecular models (e.g., Mercury Software) to visualize steric bulk and plan functionalization sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.